ethyl 2-(4-hydroxybenzenesulfonyl)acetate
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Overview
Description
Ethyl 2-(4-hydroxybenzenesulfonyl)acetate is an organic compound with the molecular formula C10H12O5S. It is a derivative of benzenesulfonic acid and is characterized by the presence of an ethyl ester group and a hydroxy group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-hydroxybenzenesulfonyl)acetate can be synthesized through several methods. One common method involves the reaction of 4-hydroxybenzenesulfonyl chloride with ethyl acetate in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-hydroxybenzenesulfonyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a sulfone derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Alkyl halides or acyl chlorides are used in the presence of a base like pyridine.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Ethers or esters depending on the substituent.
Scientific Research Applications
Ethyl 2-(4-hydroxybenzenesulfonyl)acetate is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes, such as human neutrophil elastase.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(4-hydroxybenzenesulfonyl)acetate involves its interaction with specific molecular targets. For example, as an inhibitor of human neutrophil elastase, it binds to the active site of the enzyme, preventing it from degrading extracellular matrix proteins . This inhibition is mediated through the formation of a covalent acyl-enzyme complex, which is stabilized by hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Ethyl 2-(4-hydroxybenzenesulfonyl)acetate can be compared with other benzenesulfonic acid derivatives:
Ethyl 2-(4-bromophenyl)acetate: Similar in structure but contains a bromine atom instead of a hydroxy group.
Ethyl acetate: Lacks the sulfonyl and hydroxy groups, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound in scientific research.
Properties
IUPAC Name |
ethyl 2-(4-hydroxyphenyl)sulfonylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5S/c1-2-15-10(12)7-16(13,14)9-5-3-8(11)4-6-9/h3-6,11H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUQFZVZJDLHGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)C1=CC=C(C=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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